molecular formula C11H14O6 B14350885 4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid CAS No. 91971-85-6

4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid

Cat. No.: B14350885
CAS No.: 91971-85-6
M. Wt: 242.22 g/mol
InChI Key: RTWATTDFMASJPV-UHFFFAOYSA-N
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Description

4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid core substituted with a 2,3-dihydroxypropoxy group and a methoxy group. Its molecular formula is C11H14O6, and it has a molecular weight of 242.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid typically involves the reaction of 3-methoxybenzoic acid with epichlorohydrin, followed by hydrolysis to introduce the dihydroxypropoxy group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Similar in structure but with a bisphenol core.

    Bisphenol A diglycidyl ether: Contains similar dihydroxypropoxy groups but is used primarily in epoxy resins.

Uniqueness

4-(2,3-Dihydroxypropoxy)-3-methoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

91971-85-6

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

4-(2,3-dihydroxypropoxy)-3-methoxybenzoic acid

InChI

InChI=1S/C11H14O6/c1-16-10-4-7(11(14)15)2-3-9(10)17-6-8(13)5-12/h2-4,8,12-13H,5-6H2,1H3,(H,14,15)

InChI Key

RTWATTDFMASJPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC(CO)O

Origin of Product

United States

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